molecular formula C24H22N2O2 B2974922 2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941933-06-8

2-{[1,1'-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2974922
CAS No.: 941933-06-8
M. Wt: 370.452
InChI Key: VVNFMDHPRVKVPC-UHFFFAOYSA-N
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Description

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that features a biphenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the Pyrrolidinone Group: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl intermediate is replaced by the pyrrolidinone moiety.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A well-known nootropic drug with a similar pyrrolidinone structure.

    Phenotropil: Another nootropic with a pyrrolidinone moiety, known for its cognitive-enhancing effects.

    Levetiracetam: An antiepileptic drug with a pyrrolidinone core.

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its biphenyl group, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(17-18-8-10-20(11-9-18)19-5-2-1-3-6-19)25-21-12-14-22(15-13-21)26-16-4-7-24(26)28/h1-3,5-6,8-15H,4,7,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFMDHPRVKVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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